Diethyl 2-[1-(3-methoxy-4-methylphenyl)-2-nitroethyl]propanedioate
Overview
Description
Diethyl [1-(3-methoxy-4-methylphenyl)-2-nitroethyl]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl malonate moiety attached to a nitroethyl group, which is further substituted with a methoxy and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[1-(3-methoxy-4-methylphenyl)-2-nitroethyl]propanedioate typically involves the alkylation of diethyl malonate with a suitable nitroalkane. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate intermediate. The enolate then undergoes nucleophilic substitution with the nitroalkane to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(3-methoxy-4-methylphenyl)-2-nitroethyl]malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, various nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Diethyl [1-(3-methoxy-4-methylphenyl)-2-nitroethyl]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Diethyl 2-[1-(3-methoxy-4-methylphenyl)-2-nitroethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler analog without the nitro and phenyl substitutions.
Dimethyl malonate: Similar structure but with methyl esters instead of ethyl esters.
Ethyl acetoacetate: Contains a keto group instead of the nitro group.
Uniqueness
Diethyl [1-(3-methoxy-4-methylphenyl)-2-nitroethyl]malonate is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
diethyl 2-[1-(3-methoxy-4-methylphenyl)-2-nitroethyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO7/c1-5-24-16(19)15(17(20)25-6-2)13(10-18(21)22)12-8-7-11(3)14(9-12)23-4/h7-9,13,15H,5-6,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZBHFMHAUZKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC(=C(C=C1)C)OC)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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